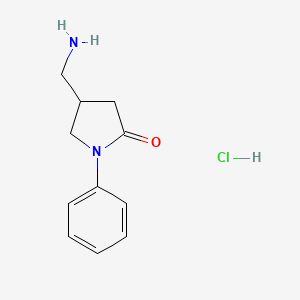![molecular formula C7H5NOS B7966464 Benzo[d]isothiazol-4-ol](/img/structure/B7966464.png)
Benzo[d]isothiazol-4-ol
Descripción general
Descripción
Benzo[d]isothiazol-4-ol is a heterocyclic compound that features a fused benzene and isothiazole ring system. The isothiazole scaffold, containing sulfur and nitrogen atoms in a 1,2-relationship, is present in various biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazol-4-ol can be achieved through several methods:
Condensation Reactions: One common approach involves the condensation of appropriately substituted phenyl precursors with thiohydroxylamine, followed by cyclization to form the isothiazole ring.
Metal-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions and direct C-H activation strategies have been developed to introduce various functional groups onto the isothiazole scaffold.
Ring Rearrangements: Intramolecular oxidative N-S bond formation is another well-known method for synthesizing benzo[d]isothiazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials. The process is optimized for high yield and purity, often employing metal catalysts to facilitate the reaction under mild conditions .
Types of Reactions:
Oxidation: this compound can undergo selective oxidation to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are targeted by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Selectfluor, hydrogen peroxide, and m-chloroperbenzoic acid are commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles, including halides and amines, can be used in substitution reactions.
Catalysts: Transition metals such as palladium and copper are frequently employed in metal-catalyzed reactions.
Major Products:
Oxidation Products: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution Products: Various substituted benzo[d]isothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzo[d]isothiazol-4-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antipsychotic drugs, such as ziprasidone and lurasidone.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological targets.
Industrial Applications: this compound derivatives are employed as antimicrobial agents in various industries, including paper coatings and antifouling paints.
Mecanismo De Acción
The biological activity of benzo[d]isothiazol-4-ol is primarily attributed to its ability to form stable interactions with enzymes and receptors. The sulfur atom in the isothiazole ring can form chalcogen bonds with target proteins, facilitating the binding and subsequent biological effects . Additionally, the compound can inhibit enzymes by forming mixed disulfides with thiol groups at the active sites .
Comparación Con Compuestos Similares
Benz[c]isothiazole: Another isomeric form with similar biological activities.
Benzothiazole: Contains a sulfur and nitrogen atom in a different arrangement, exhibiting distinct chemical properties.
Isothiazole: The parent compound with a simpler structure but similar reactivity.
Uniqueness: Benzo[d]isothiazol-4-ol stands out due to its fused benzene ring, which enhances its stability and biological activity compared to simpler isothiazoles. Its ability to form stable chalcogen bonds and interact with multiple biological targets makes it a valuable compound in medicinal chemistry and industrial applications .
Propiedades
IUPAC Name |
1,2-benzothiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJPIWHDLNJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2,3,4-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966381.png)
![[3-(3,5-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966387.png)

![4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine](/img/structure/B7966410.png)
![1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene](/img/structure/B7966413.png)

![2',3-Difluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7966419.png)
![(1R,4S)-methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7966435.png)


![Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7966457.png)


![6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B7966498.png)
